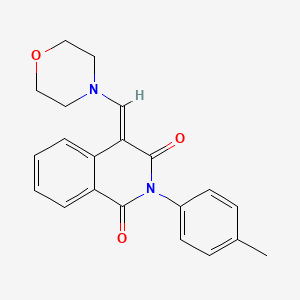
2-(4-methylphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methylphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione, also known as MMQ, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound has been found to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Wirkmechanismus
The exact mechanism of action of 2-(4-methylphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione is not fully understood. However, studies have suggested that this compound may act through multiple pathways, including the inhibition of NF-κB signaling, the activation of p53 signaling, and the induction of oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, this compound has also been found to possess anti-viral activity. Studies have shown that this compound can inhibit the replication of a range of viruses, including influenza virus, dengue virus, and hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4-methylphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione for lab experiments is its relatively low toxicity. Studies have shown that this compound has a high safety profile and does not cause significant toxicity in animal models. This makes this compound a potential candidate for further preclinical and clinical studies.
However, one of the main limitations of this compound for lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer this compound to animal models, and may limit its potential for further development as a drug candidate.
Zukünftige Richtungen
There are several potential future directions for further research on 2-(4-methylphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione. One area of research could be the development of new synthetic methods for this compound that improve its solubility and bioavailability. Another area of research could be the identification of new biological targets for this compound, which could expand its potential applications in the field of medicinal chemistry. Finally, further preclinical and clinical studies will be needed to fully explore the therapeutic potential of this compound as a drug candidate.
Synthesemethoden
2-(4-methylphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione can be synthesized through a series of chemical reactions, starting with the condensation of 4-morpholinylmethylene-1,3(2H,4H)-isoquinolinedione and 4-methylbenzaldehyde. This reaction is typically carried out in the presence of a catalyst, such as piperidine, and under reflux conditions. The resulting product is then purified through a series of chromatographic techniques, such as column chromatography or HPLC.
Wissenschaftliche Forschungsanwendungen
2-(4-methylphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione has been extensively studied for its potential applications in the field of medicinal chemistry. One of the most promising applications of this compound is its anti-inflammatory activity. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in both in vitro and in vivo models. This makes this compound a potential candidate for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory activity, this compound has also been found to possess anti-cancer properties. Studies have shown that this compound can induce apoptosis in cancer cells, including breast cancer, lung cancer, and leukemia. This makes this compound a potential candidate for the development of new anti-cancer drugs.
Eigenschaften
IUPAC Name |
(4E)-2-(4-methylphenyl)-4-(morpholin-4-ylmethylidene)isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-15-6-8-16(9-7-15)23-20(24)18-5-3-2-4-17(18)19(21(23)25)14-22-10-12-26-13-11-22/h2-9,14H,10-13H2,1H3/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBLHFVPYLVWAE-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=CN4CCOCC4)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3/C(=C\N4CCOCC4)/C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![diethyl [(2-fluorophenyl)(hydroxy)methyl]phosphonate](/img/structure/B5163032.png)
![N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5163035.png)
![2-methyl-3-[5-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B5163045.png)
![N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B5163056.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5163068.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2-methoxybenzyl)-3-isoxazolecarboxamide](/img/structure/B5163083.png)
![2-[2-(4-bromophenyl)-5-phenyl-1H-imidazol-4-yl]-7-nitro-9H-fluoren-9-one](/img/structure/B5163086.png)
![3-butoxy-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5163088.png)

![4-chloro-N-{3-[(2-chloro-6-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B5163092.png)
![[4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenoxy]acetic acid](/img/structure/B5163096.png)
![5-methyl-4-(1-methyl-1H-pyrazol-4-yl)-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]-2-pyrimidinamine](/img/structure/B5163098.png)
amino]methyl}benzamide](/img/structure/B5163105.png)
